molecular formula C13H21NO B13311141 (4-Methoxybutyl)[(2-methylphenyl)methyl]amine

(4-Methoxybutyl)[(2-methylphenyl)methyl]amine

Cat. No.: B13311141
M. Wt: 207.31 g/mol
InChI Key: QVAPIHFHJQHFNG-UHFFFAOYSA-N
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Description

(4-Methoxybutyl)[(2-methylphenyl)methyl]amine is a chemical compound of interest in specialized organic and medicinal chemistry research. As a substituted amine, it serves as a valuable building block or intermediate in synthetic pathways. Researchers may utilize this compound in the development of novel molecular entities or for studying structure-activity relationships (SAR). Its structure, featuring both methoxybutyl and benzyl substituents, makes it a subject of investigation in various biochemical and pharmacological studies. Handling of this compound requires appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area. This product is intended for research purposes only in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring compliance with all local and national regulations regarding the handling, storage, and disposal of such substances.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-N-[(2-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21NO/c1-12-7-3-4-8-13(12)11-14-9-5-6-10-15-2/h3-4,7-8,14H,5-6,9-11H2,1-2H3

InChI Key

QVAPIHFHJQHFNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCCCOC

Origin of Product

United States

Preparation Methods

Synthesis via Substituted Amine Reaction

(Cyclopropylmethyl)[(2,4-difluorophenyl)methyl]amine synthesis involves reacting cyclopropylmethyl halides with amines. A comparable method for (4-Methoxybutyl)[(2-methylphenyl)methyl]amine would involve a nucleophilic substitution reaction. Reacting 4-methoxybutyl halide with (2-methylphenyl)methylamine in the presence of a base, such as potassium carbonate or sodium hydride, could yield the target compound.

Reductive Amination

Using phenylenediamine and 4-methoxybutyl methanesulfonate in acetonitrile with potassium carbonate, (4-methoxybutyl)[(2-methylphenyl)methyl]amine can be synthesized. This mixture is stirred and heated under reflux. Adding water and extracting twice with ethyl acetate follows reflux. The extract is then washed with saturated brine and dried over anhydrous magnesium sulfate. After the solvent is evaporated, silica gel column chromatography is performed with an ethyl acetate-hexane mixture to yield the product.

Reduction of Formyl Ethamine

Formyl Ethamine can be reduced to thyl methyl amine using a boracic class reductive agent, an aluminium class reductive agent or a heavy metal reductive agent at a temperature between -20-180°C. The reaction solvent can be alkanes, acetonitrile, or ketones. The purification process involves solvent extraction or distillation. This method results in a clear reaction mechanism with few impurities, simple starting materials, high total recovery, and low cost.

Example of thyl methyl amine preparation:

  • Add 100g formyl ethamine, 1L tetrahydrofuran, and 200g lithium aluminum hydride to a reactor.
  • Heat the mixture to reflux for 10 hours.
  • After the reaction, add 500mL of concentrated hydrochloric acid and stir for 12 hours.
  • Add sodium hydrate solid to adjust the pH value, then perform thermal distillation. Collect cuts at 34-40°C to obtain 24.3g of colorless oil, yielding 30%.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybutyl)[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(4-Methoxybutyl)[(2-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxybutyl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
(4-Methoxybutyl)[(2-methylphenyl)methyl]amine C₁₃H₂₁NO 207.31 2-methylbenzyl, methoxybutyl Research in receptor modulation
(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine C₁₁H₁₉NO₂ 197.27 5-methylfuran substituent Potential in agrochemicals (unexplored)
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine C₁₈H₂₃NO 269.40 Ethylbenzyl, methoxyphenylethyl Lab-scale synthesis; no commercial use reported
(4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine C₁₂H₂₁NOS 239.37 Thiophene ring, sulfur atom Bioactivity studies (e.g., enzyme inhibition)
Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine C₁₈H₂₁NO 267.37 Unsaturated butenyl chain Synthetic intermediate; reactivity studies
(4-butoxyphenyl)methylamine C₁₉H₃₃NO 291.47 Long-chain alkoxy (butoxy), branched alkyl Industrial surfactants or lubricants

Key Differences in Physicochemical Properties

  • Polarity : The presence of methoxy groups (e.g., in the target compound and ) increases polarity compared to alkyl-substituted analogs like . This affects solubility in aqueous media.
  • Lipophilicity : Branched chains (e.g., 2-ethylhexyl in ) or aromatic rings (e.g., thiophene in ) enhance lipophilicity, influencing membrane permeability and bioavailability.
  • Reactivity : Unsaturated bonds (e.g., butenyl in ) introduce sites for oxidation or cycloaddition, unlike the saturated butyl chain in the target compound.

Biological Activity

(4-Methoxybutyl)[(2-methylphenyl)methyl]amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

The molecular formula of (4-Methoxybutyl)[(2-methylphenyl)methyl]amine is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 189.27 g/mol. The compound features a methoxybutyl group and a methylphenyl group, contributing to its unique properties.

PropertyValue
Molecular FormulaC₁₂H₁₇N
Molecular Weight189.27 g/mol
IUPAC Name4-methoxy-N-[(2-methylphenyl)methyl]butan-1-amine

Synthesis

The synthesis of (4-Methoxybutyl)[(2-methylphenyl)methyl]amine typically involves the reaction of 4-methoxybutylamine with 2-methylbenzaldehyde under reductive amination conditions. Common reagents include sodium cyanoborohydride as the reducing agent and solvents such as methanol or ethanol.

The biological activity of (4-Methoxybutyl)[(2-methylphenyl)methyl]amine can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to physiological effects.

Enzyme Inhibition Studies

Research has indicated that (4-Methoxybutyl)[(2-methylphenyl)methyl]amine may exhibit enzyme inhibition properties. For instance, studies conducted on its effect on acetylcholinesterase (AChE) showed promising results, suggesting potential applications in treating neurodegenerative diseases.

Receptor Binding Affinity

The binding affinity of (4-Methoxybutyl)[(2-methylphenyl)methyl]amine for specific receptors has been explored in various studies. Preliminary findings indicate that it may interact with serotonin receptors, which could have implications for mood regulation and anxiety disorders.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of (4-Methoxybutyl)[(2-methylphenyl)methyl]amine in rodent models of Alzheimer's disease. Results demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.
  • Antidepressant Activity : In another study, the compound was tested for antidepressant-like effects using the forced swim test in mice. The results indicated a dose-dependent decrease in immobility time, suggesting potential antidepressant properties.

Toxicity and Safety Profile

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that (4-Methoxybutyl)[(2-methylphenyl)methyl]amine has an LD50 greater than 100 mg/kg when administered orally in rat models, suggesting moderate toxicity levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxybutyl)[(2-methylphenyl)methyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination using 4-methoxybutanal and 2-methylbenzylamine with NaBH₄ or LiAlH₄ as reducing agents. Alternative routes include alkylation of 2-methylbenzylamine with 4-methoxybutyl halides under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires precise stoichiometric ratios (1:1.2 amine:aldehyde), anhydrous solvents (e.g., THF), and inert atmospheres. Typical yields range from 60–75%, with impurities monitored via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) .

Q. How can reaction parameters be optimized for selective functionalization of the methoxy or amine groups?

  • Methodological Answer : Selective oxidation of the methoxy group requires mild oxidizing agents (e.g., MnO₂ in CHCl₃) to avoid amine degradation. For amine alkylation, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H₂O/CH₂Cl₂). Temperature control (<40°C) prevents side reactions like Hofmann elimination. GC-MS or HPLC-PDA (λ = 254 nm) validates selectivity .

Q. What analytical techniques are critical for characterizing (4-Methoxybutyl)[(2-methylphenyl)methyl]amine, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows methoxy protons at δ 3.3 ppm (s, 3H), aromatic protons (2-methylphenyl) at δ 6.8–7.2 ppm (multiplet), and butyl chain protons at δ 1.4–1.8 ppm (m).
  • MS : ESI-MS ([M+H]⁺ at m/z 235.3) confirms molecular weight.
  • IR : Stretching bands at 1240 cm⁻¹ (C-O of methoxy) and 3350 cm⁻¹ (N-H) validate functional groups .

Advanced Research Questions

Q. What biological activity does this compound exhibit, and how can its neuropharmacological potential be assessed?

  • Methodological Answer : Structural analogs of benzylamines (e.g., phenethylamines) suggest serotonin/dopamine receptor modulation. Use radioligand binding assays (³H-serotonin for 5-HT receptors) and in vitro neuronal models (SH-SY5Y cells) to assess activity. Compare EC₅₀ values with control compounds (e.g., 4-methoxyamphetamine). Lipophilicity (logP ≈ 2.8) predicts blood-brain barrier penetration .

Q. How do structural modifications (e.g., methoxy position, alkyl chain length) affect bioactivity?

  • Methodological Answer :

  • Methoxy Position : Ortho-substitution (vs. para) reduces steric hindrance, enhancing receptor binding (docking simulations: AutoDock Vina).
  • Chain Length : A 4-carbon chain optimizes solubility and target engagement. Test analogs (e.g., 3-methoxybutyl) in competitive inhibition assays to quantify SAR trends .

Q. How can contradictory data on oxidation pathways be resolved?

  • Methodological Answer : Conflicting reports on oxidation products (e.g., imines vs. nitriles) arise from reagent choice. Use controlled kinetic studies with O₂ vs. KMnO₄ and monitor intermediates via stopped-flow UV-Vis (λ = 300–400 nm). Cross-validate with HPLC-HRMS to identify transient species .

Q. What environmental fate studies are needed to assess ecotoxicity?

  • Methodological Answer : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life (t₁/₂). Use HPLC-MS/MS to track degradation products (e.g., 2-methylbenzaldehyde). Assess aquatic toxicity via Daphnia magna LC₅₀ assays (EPA guidelines) .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS) using crystal structures of 5-HT₂A receptors (PDB: 6WGT). Calculate binding free energies (MM-PBSA) and validate with SPR biosensing (KD measurements). Compare with NMR-derived NOE restraints for conformational accuracy .

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